N-(4,4-difluorocyclohexyl)-3-methoxypropanamide
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Overview
Description
N-(4,4-difluorocyclohexyl)-3-methoxypropanamide is an organic compound characterized by the presence of a difluorocyclohexyl group and a methoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-3-methoxypropanamide typically involves the reaction of 4,4-difluorocyclohexylamine with 3-methoxypropanoic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-3-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-methoxypropanoic acid or 3-methoxypropionaldehyde.
Reduction: Formation of N-(4,4-difluorocyclohexyl)-3-methoxypropylamine.
Substitution: Formation of substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-3-methoxypropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-3-methoxypropanamide involves its interaction with specific molecular targets. The difluorocyclohexyl group may enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The methoxypropanamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanemethanol: A related compound with a hydroxyl group instead of the methoxypropanamide moiety.
N-(4,4-difluorocyclohexyl)-3-methylbenzamide: Another derivative with a benzamide group.
2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide: A potent and selective PARP-1 inhibitor used in cancer therapy.
Uniqueness
N-(4,4-difluorocyclohexyl)-3-methoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluorocyclohexyl and methoxypropanamide moieties allows for versatile applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3-methoxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-15-7-4-9(14)13-8-2-5-10(11,12)6-3-8/h8H,2-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGQLPGJNHJQET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC1CCC(CC1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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